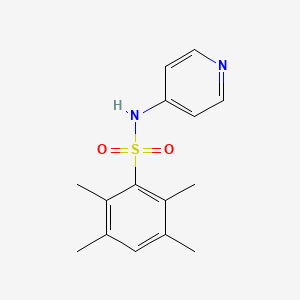

2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves strategies such as chlorination, ammonolysis, and condensation reactions, starting from suitable pyridine and benzenesulfonamide precursors. While the specific synthesis pathway for 2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide is not directly detailed in the available literature, related compounds have been synthesized through methods involving sulfonation, chlorination, and amination of pyridine derivatives, which might offer insights into potential synthetic routes for this compound as well (Zhang, 2006); (Pei, 2002).

Molecular Structure Analysis

Structural characterization of sulfonamide compounds typically involves X-ray crystallography, which provides detailed information on molecular conformation, crystal packing, and intermolecular interactions. For instance, studies on similar sulfonamide derivatives have elucidated their crystal structures, revealing insights into conformational polymorphism and the influence of substituents on molecular geometry and packing (Bar & Bernstein, 1985); (Al-Hourani et al., 2015).

科学的研究の応用

Chemical Nucleases and Coordination Compounds

Copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds similar to 2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide, have been synthesized and studied for their potential as chemical nucleases. These complexes can act in a bidentate fashion, forming coordination compounds with CuL2 stoichiometry. They exhibit distorted tetrahedral environments around the metal ion and show potential in generating reactive oxygen species for DNA cleavage in the presence of ascorbate/H2O2 (Macías et al., 2006).

Antitumor Activity

Compounds bearing the pyridinesulfonamide moiety have shown a wide range of applications in novel drugs due to their structural and functional versatility. For example, novel indenopyridine derivatives with benzenesulfonamide functionalities have demonstrated promising in vitro anticancer activity against breast cancer cell lines, highlighting their potential as therapeutic agents (Ghorab & Al-Said, 2012).

Carbonic Anhydrase Inhibition

Benzenesulfonamides, including tetrafluorobenzenesulfonamide derivatives, have been explored for their inhibitory effects on carbonic anhydrase isoforms. These compounds have shown medium potency against cytosolic isoforms I and II, and low nanomolar/subnanomolar inhibition of tumor-associated isoforms IX and XII. Their structural analysis provides insights into factors governing inhibitory potency, offering a pathway for designing inhibitors targeting specific carbonic anhydrase isoforms for therapeutic applications (Pala et al., 2014).

特性

IUPAC Name |

2,3,5,6-tetramethyl-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-9-11(2)13(4)15(12(10)3)20(18,19)17-14-5-7-16-8-6-14/h5-9H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZQBBCRCLMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=NC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)

![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5578607.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)

![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)